molecular formula C9H18O3Si B14352331 Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate CAS No. 93766-68-8

Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate

Katalognummer: B14352331
CAS-Nummer: 93766-68-8
Molekulargewicht: 202.32 g/mol
InChI-Schlüssel: LACKIZILSVFZKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate is an organic compound with the molecular formula C10H20O3Si. This compound is characterized by the presence of a methoxy group, a trimethylsilyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The esterification process involves the reaction of the carboxylic acid precursor with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Wissenschaftliche Forschungsanwendungen

Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

    Methyl 3-methoxy-4-methylbenzoate: Similar in structure but lacks the trimethylsilyl group.

    Methyl 3-methyl-2-butenoate: An α,β-unsaturated ester with different functional groups.

Uniqueness: Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

93766-68-8

Molekularformel

C9H18O3Si

Molekulargewicht

202.32 g/mol

IUPAC-Name

methyl 3-methoxy-4-trimethylsilylbut-2-enoate

InChI

InChI=1S/C9H18O3Si/c1-11-8(6-9(10)12-2)7-13(3,4)5/h6H,7H2,1-5H3

InChI-Schlüssel

LACKIZILSVFZKY-UHFFFAOYSA-N

Kanonische SMILES

COC(=CC(=O)OC)C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.